(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid
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Overview
Description
(6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dibenzopyrans and is characterized by its carboxylic acid and glucopyranosiduronic acid moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzopyran core, followed by the introduction of the carboxylic acid and glucopyranosiduronic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Various substitution reactions can occur at different positions of the dibenzopyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid: shares similarities with other dibenzopyran derivatives, such as:
Uniqueness
The uniqueness of (6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84376-63-6 |
---|---|
Molecular Formula |
C27H36O10 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(6aR,10aR)-1-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C27H36O10/c1-4-5-6-7-13-10-17(35-26-22(30)20(28)21(29)23(36-26)25(33)34)19-15-12-14(24(31)32)8-9-16(15)27(2,3)37-18(19)11-13/h10-12,15-16,20-23,26,28-30H,4-9H2,1-3H3,(H,31,32)(H,33,34)/t15-,16-,20+,21+,22-,23+,26-/m1/s1 |
InChI Key |
BHNZRIZYCGDZNQ-UCEZHQNTSA-N |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C(=O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C(=O)O)C(=C1)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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